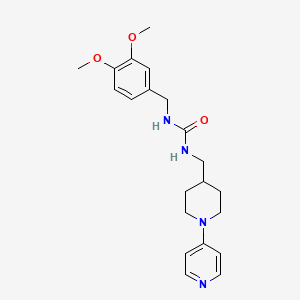
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Also known as DM-PU, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
DM-PU exerts its therapeutic effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and antimicrobial activity. DM-PU has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including topoisomerase II and Bcl-2. DM-PU has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological disorders. Additionally, DM-PU has been shown to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Biochemical and Physiological Effects:
DM-PU has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, DM-PU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neuronal cells, DM-PU has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacterial and fungal strains, DM-PU has been shown to disrupt the cell membrane and inhibit growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-PU has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, DM-PU also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for DM-PU research, including the development of novel DM-PU derivatives with improved pharmacological properties, the investigation of DM-PU's potential therapeutic applications in other fields of medicine, and the exploration of DM-PU's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of DM-PU could lead to more efficient and cost-effective production methods.
Métodos De Síntesis
DM-PU can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 1-(pyridin-4-yl)piperidine, followed by the addition of urea and catalytic amounts of acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
DM-PU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and infectious diseases. In cancer research, DM-PU has shown promising results as a potential anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In neuroscience, DM-PU has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In infectious diseases, DM-PU has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMMEZFJUQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

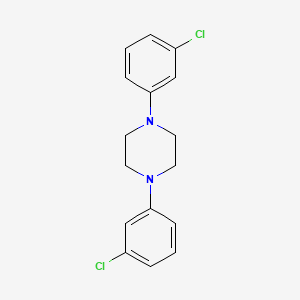
![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)

![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2937720.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)
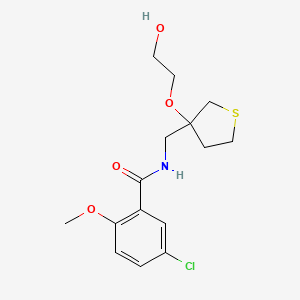

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)

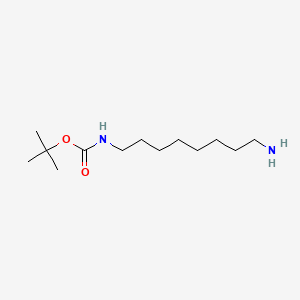
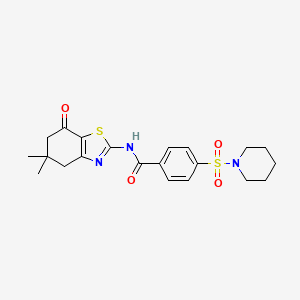
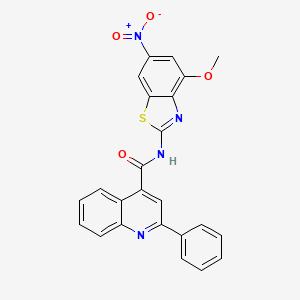
![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)